Chemical structure and properties of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
Chemical structure and properties of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
An In-Depth Technical Guide to 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, a derivative of the well-established chemical scaffold 4-sulfamoylbenzoic acid. Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes known data of the parent compound with predictive analyses for the N-substituted derivative to offer field-proven insights into its chemical nature, synthesis, and potential applications.
Introduction: The 4-Sulfamoylbenzoic Acid Scaffold
The 4-sulfamoylbenzoic acid core (CAS No. 138-41-0), also known as 4-carboxybenzenesulfonamide or Carzenide, is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring a para-substituted benzoic acid and a primary sulfonamide, makes it a versatile starting material for creating compounds with tailored pharmacological profiles.[3] The sulfonamide group is a key pharmacophore in a multitude of drugs, and the carboxylic acid moiety provides a handle for modifying solubility and creating ester or amide prodrugs. Notably, this scaffold is recognized as a weak inhibitor of carbonic anhydrase, an enzyme family targeted for treating glaucoma, epilepsy, and certain cancers.[2][4] This foundational activity makes its derivatives, such as 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, intriguing subjects for further investigation.
Chemical Structure and Synthesis
The introduction of an N-(2-cyanoethyl) group to the sulfonamide nitrogen fundamentally alters the molecule's steric and electronic properties. This modification transforms the primary sulfonamide into a secondary sulfonamide, changing its hydrogen bonding potential and introducing a reactive nitrile group.
Caption: Chemical structure of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.
Synthetic Workflow: Michael Addition
The most direct and industrially scalable route to synthesize 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is via a base-catalyzed Michael addition of acrylonitrile to the primary sulfonamide of 4-sulfamoylbenzoic acid.
Causality of Experimental Choices:
-
Reaction: The conjugate addition (Michael reaction) is employed because the sulfonamide nitrogen, once deprotonated by a base, becomes a competent nucleophile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.
-
Catalyst: A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base like potassium carbonate (K₂CO₃) is used. The base's role is catalytic; it only needs to deprotonate the sulfonamide to initiate the reaction, after which the proton is transferred back in the final step. This avoids strong, harsh conditions that could hydrolyze the nitrile.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in the reaction (i.e., they don't have acidic protons to quench the nucleophile).
Caption: Synthetic workflow for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.
Detailed Experimental Protocol (Hypothetical)
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-sulfamoylbenzoic acid (10.0 g, 49.7 mmol) and anhydrous dimethylformamide (DMF, 100 mL).
-
Base Addition: Add potassium carbonate (1.37 g, 9.9 mmol, 0.2 eq) to the suspension.
-
Michael Addition: While stirring at room temperature, add acrylonitrile (3.9 mL, 59.6 mmol, 1.2 eq) dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Workup and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Stir for 30 minutes. Acidify the mixture to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL). Dry the crude product in a vacuum oven at 50°C.
-
Recrystallization: For higher purity, recrystallize the dried solid from a hot ethanol/water mixture to yield the final product as a white crystalline solid.
Physicochemical Properties
The properties of the N-cyanoethyl derivative are predicted to differ from the parent compound due to the added alkyl chain and polar nitrile group.
| Property | 4-Sulfamoylbenzoic acid (Parent) | 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (Predicted) | Rationale for Prediction |
| CAS Number | 138-41-0[4] | 80153-06-6[3] | - |
| Molecular Formula | C₇H₇NO₄S | C₁₀H₁₀N₂O₄S | Addition of C₃H₃N group. |
| Molecular Weight | 201.20 g/mol [2] | 254.26 g/mol | Addition of C₃H₃N group. |
| Appearance | White crystalline powder | White to off-white crystalline solid | Similar solid-state nature expected. |
| Melting Point | 285-295 °C[4] | Lower than parent (~200-240 °C) | Disruption of crystal lattice packing and loss of one N-H hydrogen bond donor may lower the melting point. |
| Solubility | Soluble in water and alcohol | Moderately soluble in polar organic solvents (DMSO, DMF), slightly soluble in hot ethanol, likely less soluble in water than the parent. | The longer, more nonpolar alkyl chain will decrease aqueous solubility, while the polar nitrile maintains solubility in organic solvents. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Slightly more acidic (~3.3 - 3.8) | The electron-withdrawing effect of the N-cyanoethyl group is slightly stronger than a hydrogen, which should slightly increase the acidity of the benzoic acid proton. |
Spectroscopic and Analytical Characterization (Predictive)
No published spectra for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid are available. The following characterization data are predicted based on the known spectra of analogous structures, including N-(2-Cyano-ethyl)-benzenesulfonamide and substituted benzoic acids.[5][6]
¹H NMR Spectroscopy
(Predicted for a 400 MHz spectrometer in DMSO-d₆)
-
δ 13.5-12.5 (s, 1H): The acidic proton of the carboxylic acid group (-COOH). Broad singlet, exchanges with D₂O.
-
δ 8.5-8.0 (t, 1H): The proton on the sulfonamide nitrogen (-SO₂NH-). May be broadened.
-
δ 8.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.
-
δ 7.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonamide group. The para-substitution creates an AA'BB' system which often appears as two distinct doublets.
-
δ 3.40 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the sulfonamide nitrogen (-SO₂NH-CH₂ -).
-
δ 2.85 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the nitrile group (-CH₂ -CN).
¹³C NMR Spectroscopy
(Predicted for a 100 MHz spectrometer in DMSO-d₆)
-
δ 166.5: Carboxylic acid carbon (-C OOH).
-
δ 145.0: Aromatic carbon attached to the sulfonamide group (C-SO₂).
-
δ 135.0: Aromatic carbon attached to the carboxylic acid group (C-COOH).
-
δ 130.0: Aromatic carbons ortho to the carboxylic acid group.
-
δ 126.5: Aromatic carbons ortho to the sulfonamide group.
-
δ 118.0: Nitrile carbon (-C N).
-
δ 40.5: Methylene carbon adjacent to the sulfonamide nitrogen (-SO₂NH-C H₂-).
-
δ 17.0: Methylene carbon adjacent to the nitrile group (-C H₂-CN).
Infrared (IR) Spectroscopy
(Predicted, KBr pellet)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.
-
~3250 cm⁻¹ (medium): N-H stretch of the secondary sulfonamide.
-
~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a highly characteristic peak.[7][8]
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1600, 1480 cm⁻¹ (medium): C=C stretches within the aromatic ring.
-
~1340 cm⁻¹ (strong) & ~1160 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively.
Mass Spectrometry (MS)
(Predicted, Electrospray Ionization, Positive Mode [ESI+])
-
m/z 255.0: [M+H]⁺, the protonated molecular ion.
-
m/z 191.0: [M+H - SO₂]⁺. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (64 Da).[9][10]
-
m/z 156.0: Cleavage of the S-N bond, yielding the [HOOC-C₆H₄-SO₂]⁺ fragment.
-
m/z 121.0: The [HOOC-C₆H₄-C=O]⁺ fragment (benzoyl cation).
Analytical Protocol: HPLC
A standard reverse-phase HPLC method can be used for purity analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Time: The derivative will be more retained (have a longer retention time) than the parent 4-sulfamoylbenzoic acid due to increased lipophilicity.
Applications in Research and Drug Development
While specific applications for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid are not widely documented, its structure suggests several compelling avenues for research.
-
Carbonic Anhydrase Inhibition: The parent scaffold is a known, albeit weak, carbonic anhydrase inhibitor.[2] The N-cyanoethyl group could modulate this activity by occupying different regions of the enzyme's active site, potentially increasing potency or altering isoform selectivity.
-
Covalent Modification: The nitrile group is adjacent to a methylene group, but the cyanoethyl moiety itself can act as a Michael acceptor precursor under certain biological conditions or be used as a chemical handle for further derivatization.
-
Lysophosphatidic Acid (LPA) Receptor Agonism: N-substituted sulfamoyl benzoic acids have been successfully designed as potent and specific agonists for the LPA₂ receptor, which is involved in protecting against apoptosis in the gut.[11] The cyanoethyl derivative could be explored within this context.
-
Antiviral Agents: Related sulfonamidobenzoic acid derivatives have been identified as capsid binders for coxsackievirus B3, an enterovirus.[12] This scaffold is a promising starting point for the development of new antiviral therapies.
Safety and Handling
No specific safety data sheet exists for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid. Therefore, it must be handled with the precautions appropriate for the parent compound and related structures.
-
Hazards of Parent Compound (4-Sulfamoylbenzoic acid): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Overdose of sulfonamide derivatives can lead to kidney damage.[10]
-
Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.
-
Additional Considerations: The presence of the nitrile group warrants caution, as related compounds can be toxic. Handle as a potentially hazardous chemical.
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